molecular formula C10H13NO2 B8363486 4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine

4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine

Cat. No. B8363486
M. Wt: 179.22 g/mol
InChI Key: CKHMXIDBZYILFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

7-methoxy-4-methyl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C10H13NO2/c1-11-5-6-13-10-7-8(12-2)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3

InChI Key

CKHMXIDBZYILFJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one (13.07 g, 0.68 mol) was added to 100 mL dry THF, and the reaction mixture was refluxed under nitrogen. Borane-dimethyl sulfide (13.6 mL, 0.136 mol) was added dropwise over one hour, and the reaction mixture was allowed to reflux for two hours. The reaction mixture was cooled and then quenched by addition of 50 mL of 10% aqueous HCl. Precipitate was removed by filtration, and the liquid was concentrated under reduced pressure to give 11.17 g of 7-Methoxy-4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine. (M+H)=180.
Quantity
13.07 g
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reactant
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100 mL
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13.6 mL
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reactant
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Synthesis routes and methods II

Procedure details

Still following the procedure of Example 1, 21 g of 4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazin-3-one were reduced with 1M BH3 in THF solution. The reaction was carried out and the product isolated by the procedure of Example 1 to yield 4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine; B.P.=105° C. at 0.025 torr; yield=16 g. Following the procedure of Example 1, 16 g of the above 4-methyl-7-methoxy-2H-[1,4]benzoxazine was subjected to a Birch reduction with lithium metal in anhydrous ammonia as follows: the oxazine was dissolved in 75 ml of THF and the solution added to a solution of 4.42 g of lithium metal dissolved in 300 ml of anhydrous ammonia. 100 ml of anhydrous ethanol were added during the course of the reaction. The product, 4-methyl-7-methoxy-3,4,5,8-tetrahydro-2H-[1,4]benzoaxazine, weighed 15.2 g.
Quantity
21 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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